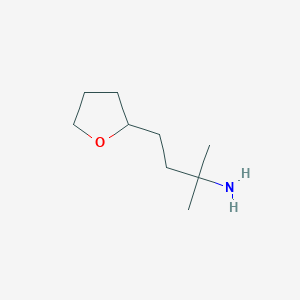
2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine is an organic compound with the molecular formula C9H19NO It is a derivative of tetrahydrofuran, a heterocyclic ether, and features an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine typically involves the reaction of 2-methyltetrahydrofuran with an appropriate amine source under controlled conditions. One common method involves the use of catalytic hydrogenation to introduce the amine group into the tetrahydrofuran ring . The reaction conditions often include the use of a solvent such as ethanol or ether, and the process is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-ol: A similar compound with a hydroxyl group instead of an amine group.
2-Methyl-4-(tetrahydrofuran-2-yl)butanoic acid: Features a carboxylic acid group instead of an amine group.
Uniqueness
2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine is unique due to its combination of a tetrahydrofuran ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-methyl-4-(oxolan-2-yl)butan-2-amine |
InChI |
InChI=1S/C9H19NO/c1-9(2,10)6-5-8-4-3-7-11-8/h8H,3-7,10H2,1-2H3 |
InChI Key |
ALDXBGHJDLMGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1CCCO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















